molecular formula C₂₁H₃₀O₃ B1663850 11beta-Hydroxyprogesterone CAS No. 600-57-7

11beta-Hydroxyprogesterone

Katalognummer: B1663850
CAS-Nummer: 600-57-7
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: BFZHCUBIASXHPK-ATWVFEABSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 11beta-Hydroxyprogesterone is synthesized from progesterone. The synthesis is catalyzed by the enzyme steroid 11beta-hydroxylase (CYP11B1) and, to a lesser extent, by aldosterone synthase (CYP11B2). The reaction involves the hydroxylation of progesterone at the 11beta position .

Industrial Production Methods: Industrial production of this compound typically involves microbial transformation processes using specific strains of microorganisms that express the necessary hydroxylase enzymes. This method is preferred due to its efficiency and cost-effectiveness .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group at the 11beta position.

    Reduction: The compound can also be reduced to form various derivatives.

    Substitution: Substitution reactions can occur at different positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

11β-Hydroxyprogesterone (11βOHP4) is a steroid hormone with several applications in scientific research, particularly in the study of hypertension, enzyme inhibition, and steroid metabolism .

Scientific Research Applications
11β-Hydroxyprogesterone has applications in:

  • Hypertension Studies Both 11α- and 11β-hydroxyprogesterone can significantly elevate blood pressure, an effect observed in rat models . Research indicates that the hypertensive effects of 11α-hydroxyprogesterone are linked to adrenal activity and the activation of mineralocorticoid receptors .
  • Enzyme Inhibition 11β-Hydroxyprogesterone is a potent inhibitor of 11β-hydroxysteroid dehydrogenase (11βHSD), an enzyme with two isoforms that play key roles in glucocorticoid and mineralocorticoid regulation . Specifically, 11βHSD2 is inhibited by both 11α- and 11β-hydroxyprogesterone .
  • Steroid Metabolism Studies have explored the biosynthesis and downstream metabolism of 11βOHP4, showing that it is synthesized from progesterone by cytochrome P450 11β-hydroxylase and aldosterone synthase . It is converted to 11-ketoprogesterone by 11β-hydroxysteroid dehydrogenase type 2, while type 1 readily catalyzes the reverse reaction .

Case Studies

  • Congenital Adrenal Hyperplasia (CAH) Increased levels of 11β-hydroxyprogesterone in the circulation are associated with 21-hydroxylase deficiency in congenital adrenal hyperplasia . In CAH patients with poor disease control, 11-oxygenated androgens remain elevated for longer than 17OHP, thus potentially serving as a better biomarker for disease control effectiveness .
  • Acquired 11β-hydroxylase Deficiency Chronic exposure to etomidate and its analogue propoxate/isopropoxate via e-cigarettes is considered the most likely cause of 11β-hydroxylase activity . A 35-year-old female with chronic use of electronic cigarettes presented with secondary amenorrhea and prominent features of hyperandrogenism, including acne vulgaris, male-pattern alopecia, deepening of voice, and hirsutism . The initial biochemical workup revealed a profile indicating 11β-hydroxylase deficiency, but genetic analysis did not show any evidence of CYP11B1 mutation .

Research Findings

  • Impact on Blood Pressure: Research shows that both 11 α- and 11 β-hydroxyprogesterone can cause a significant increase in blood pressure . This effect relies on an intact adrenal gland and, in part, on the activation of mineralocorticoid receptors .
  • Inhibition of 11β-HSD: 11β-Hydroxyprogesterone is a known inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) . This enzyme is crucial in regulating glucocorticoid and mineralocorticoid activity by converting active glucocorticoids to inactive forms .
  • Role in Androgen Synthesis: 11β-Hydroxyprogesterone, along with other 11-oxygenated androgens, plays a role in conditions such as castration-resistant prostate cancer, polycystic ovary syndrome, and premature adrenarche .
  • Steroidogenesis Disruption: Chronic use of e-cigarettes containing etomidate and propoxate/isopropoxate can disrupt steroidogenesis, leading to elevated androgen metabolites and symptoms of hyperandrogenism .

Data Table

ApplicationDescription
Hypertension Studies11α- and 11β-hydroxyprogesterone elevate blood pressure in rats, linked to adrenal activity and mineralocorticoid receptors .
Enzyme Inhibition11β-Hydroxyprogesterone inhibits 11β-hydroxysteroid dehydrogenase (11βHSD), affecting glucocorticoid and mineralocorticoid regulation .
Steroid Metabolism11βOHP4 is synthesized from progesterone and metabolized into various C11-oxy steroids .
Congenital Adrenal HyperplasiaIncreased 11β-hydroxyprogesterone levels are associated with 21-hydroxylase deficiency; 11-oxygenated androgens serve as biomarkers for disease control .
Acquired 11β-hydroxylase DeficiencyChronic exposure to etomidate and its analogues in e-cigarettes can lead to disrupted steroidogenesis and hyperandrogenism .
Prostate Cancer Research11αOHP4 and 11βOHP4 are found in prostate cancer tissue and are metabolized into C11-oxy C19 steroids, potentially impacting pathophysiology .
Biomarker for Disease ControlIn CAH patients with poor disease control, 11-oxygenated androgens remain elevated for longer than 17OHP, thus serving as a better biomarker for the effectiveness of the disease control . In males with CAH, 11-oxygenated androgen levels may indicate the presence of testicular adrenal rest tumors .

Wirkmechanismus

11beta-Hydroxyprogesterone exerts its effects by binding to mineralocorticoid receptors in target tissues. This binding leads to the activation of specific gene transcription pathways, resulting in the regulation of electrolyte and water balance in the body. The compound also acts as a competitive inhibitor of 11beta-hydroxysteroid dehydrogenase, which plays a role in the metabolism of glucocorticoids .

Vergleich Mit ähnlichen Verbindungen

    Progesterone: The parent compound from which 11beta-Hydroxyprogesterone is derived.

    11alpha-Hydroxyprogesterone: An epimer of this compound with similar but distinct biological activities.

    11-Deoxycorticosterone: Another derivative of progesterone with mineralocorticoid activity.

Uniqueness: this compound is unique due to its potent mineralocorticoid activity and its role as a competitive inhibitor of 11beta-hydroxysteroid dehydrogenase. This makes it a valuable compound in both research and therapeutic contexts .

Biologische Aktivität

11β-Hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a steroid hormone derived from progesterone and plays a significant role in various biological processes. This article delves into its biological activity, including its metabolic pathways, physiological effects, and clinical implications, supported by data tables and relevant case studies.

Metabolic Pathways

11β-OHP is synthesized in the adrenal glands through the action of enzymes such as cytochrome P450 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). The conversion of progesterone to 11β-OHP involves several steps:

  • Conversion of Progesterone :
    • Progesterone is first converted to 11-ketoprogesterone (11KP4) by 11β-hydroxysteroid dehydrogenase type 2 (HSD2) and then to 11β-OHP by CYP11B1.
  • Metabolism :
    • In various tissues, 11β-OHP can be metabolized into potent androgens, such as 11-ketodihydrotestosterone (11KDHT), through pathways involving enzymes like 5α-reductase (SRD5A) and 3α-hydroxysteroid dehydrogenase (AKR1C2) .

Mineralocorticoid Activity

11β-OHP exhibits significant mineralocorticoid activity, influencing sodium absorption in renal cells. It acts on mineralocorticoid receptors (MR), stimulating sodium reabsorption and contributing to blood pressure regulation. The effective dose for this activity has been reported at an ED(50) of 108M10^{-8}M .

Hypertensive Effects

Research indicates that both 11α- and 11β-hydroxyprogesterone can elevate blood pressure in animal models. In studies involving Sprague-Dawley rats, continuous infusion of these compounds resulted in sustained hypertension, suggesting their role in modulating vascular resistance through mineralocorticoid receptor activation .

Congenital Adrenal Hyperplasia (CAH)

In patients with congenital adrenal hyperplasia due to 21-hydroxylase deficiency, elevated levels of 11β-OHP are commonly observed. This condition leads to an accumulation of steroid precursors, including 17α-hydroxyprogesterone and progesterone, which are directed toward the production of 11β-OHP instead of cortisol .

Table 1: Serum Levels of 11β-OHP in CAH Patients

Patient GroupSerum 11β-OHP Levels (ng/mL)Control Levels (ng/mL)
CAH PatientsRange: 0.012 - 3.37<0.012
Healthy Controls<0.012<0.012

Case Study: Hypertension in CAH Patients

A study documented four patients with classical CAH who presented with hypertension and virilization . The treatment involved glucocorticoids to manage hormone levels, but elevated serum levels of C19 steroids were noted, indicating ongoing adrenal activity despite treatment.

Case Study: Clinical Presentation

In another cohort study, patients diagnosed with classical CAH showed significant variations in height and hormonal profiles despite receiving standard treatment. Notably, serum levels of C19 steroids correlated positively with conventional androgen levels in females but negatively in males .

Analyse Chemischer Reaktionen

Downstream Metabolic Pathways

11β-OHP undergoes further metabolism through multiple pathways, yielding bioactive androgens and related steroids:

Backdoor Pathway Conversions

  • 5α-Reductase (SRD5A) :

    • Converts 11β-OHP to 5α-pregnan-11β-ol,3,20-dione .

  • 3α-Hydroxysteroid dehydrogenase (AKR1C2) :

    • Converts 11β-OHP to 5α-pregnan-3α,11β-diol-20-one .

  • Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) :

    • Converts alfaxalone (a metabolite of 11β-OHP) to 11-ketoandrosterone .

Androgen Production

In prostate cancer cells (e.g., LNCaP), 11β-OHP is metabolized to 11-ketodihydrotestosterone (11KDHT) , a potent androgen. This involves sequential reductions at C3 and C5 positions .

Enzymatic Inhibition and Functional Roles

11β-OHP acts as a potent inhibitor of 11β-hydroxysteroid dehydrogenases (11β-HSD) :

  • 11β-HSD1 : Catalyzes oxidation of cortisol to cortisone (NADP+ cofactor) .

  • 11β-HSD2 : Catalyzes reduction of cortisol to cortisone (NAD+ cofactor) .
    Inhibition of these enzymes prevents glucocorticoid inactivation, leading to hypertension by enabling glucocorticoids to bind mineralocorticoid receptors (MRs) .

Key Mechanism :
11β-OHP → Inhibition of 11β-HSD → Increased glucocorticoid activity → Sodium retention → Blood pressure elevation .

Clinical and Research Implications

  • 21-Hydroxylase Deficiency : Increased 11β-OHP levels due to shunting of progesterone to CYP11B pathways, serving as a biomarker .

  • Hypertension : 11β-OHP’s inhibition of 11β-HSD exacerbates glucocorticoid-dependent hypertension .

  • Androgen Excess : Contributes to hyperandrogenism via 11KDHT production in conditions like congenital adrenal hyperplasia .

This synthesis highlights 11β-OHP’s role in steroidogenesis, metabolic regulation, and pathophysiology, emphasizing its dual function as a steroid intermediate and enzymatic inhibitor.

Eigenschaften

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZHCUBIASXHPK-ATWVFEABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701044492
Record name 21-Deoxycorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 11beta-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

600-57-7
Record name 11β-Hydroxyprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregn-4-ene-3,20-dione, 11-beta-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11.beta.-Hydroxyprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 21-Deoxycorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-β-hydroxypregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11beta-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta-Hydroxyprogesterone
Reactant of Route 2
11beta-Hydroxyprogesterone
Reactant of Route 3
11beta-Hydroxyprogesterone
Reactant of Route 4
11beta-Hydroxyprogesterone
Reactant of Route 5
11beta-Hydroxyprogesterone
Reactant of Route 6
11beta-Hydroxyprogesterone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.